3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Description
3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H14ClF3N2O3 and its molecular weight is 458.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. They can act as agonists or antagonists at their target receptors, modulating their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. The specific pathways affected by “3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” or “[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobenzoate” would depend on its specific receptor targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others. These effects can lead to various physiological responses, depending on the specific receptors and pathways involved .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target receptors, and its interactions with these receptors .
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O3/c24-17-10-8-15(9-11-17)22(31)32-28-20-18-6-1-2-7-19(18)29(21(20)30)13-14-4-3-5-16(12-14)23(25,26)27/h1-12H,13H2/b28-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEULGPEXWMZPF-RRAHZORUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.